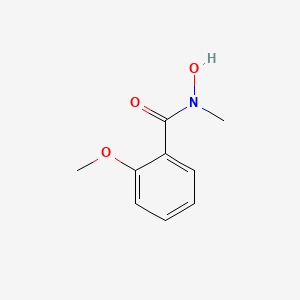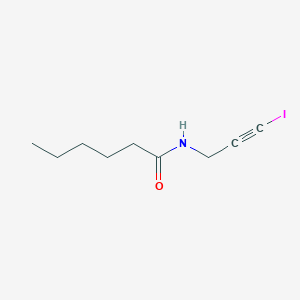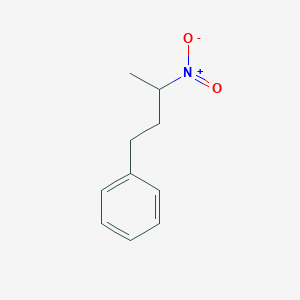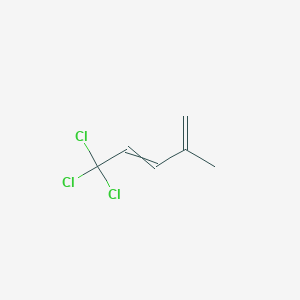![molecular formula C13H11BrO B14504158 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol CAS No. 63506-54-7](/img/structure/B14504158.png)
2'-(Bromomethyl)[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol typically involves the bromination of 2’-methyl[1,1’-biphenyl]-2-ol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Dichloromethane: Common solvent for these reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Methyl-Substituted Biphenyls: Formed through reduction reactions.
科学的研究の応用
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .
類似化合物との比較
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar structure but with two bromomethyl groups.
2’-Methyl[1,1’-biphenyl]-2-ol: Lacks the bromomethyl group.
2’-Hydroxy[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of a bromomethyl group.
Uniqueness
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the biphenyl structure. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
63506-54-7 |
|---|---|
分子式 |
C13H11BrO |
分子量 |
263.13 g/mol |
IUPAC名 |
2-[2-(bromomethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,15H,9H2 |
InChIキー |
RIKWLJFGJYFTOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


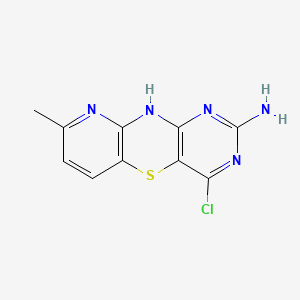
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
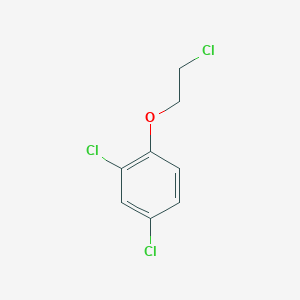
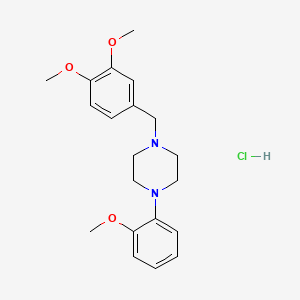
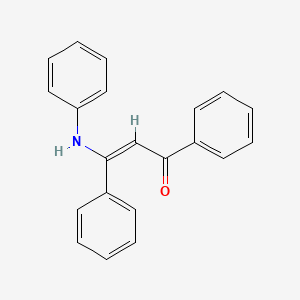
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
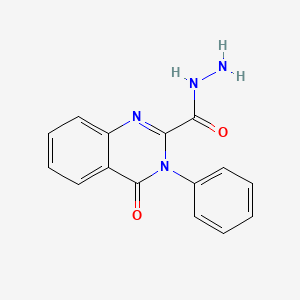
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
